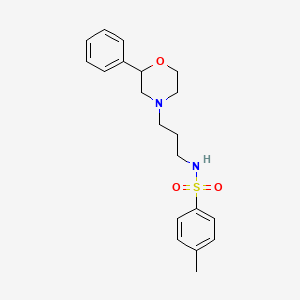

4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-17-8-10-19(11-9-17)26(23,24)21-12-5-13-22-14-15-25-20(16-22)18-6-3-2-4-7-18/h2-4,6-11,20-21H,5,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUJYXNOHUXGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Aromatic Amines

The 4-methylbenzenesulfonamide core is synthesized via sulfonylation of aniline derivatives using p-toluenesulfonyl chloride. In a representative procedure, aniline (20.4 mmol) reacts with p-toluenesulfonyl chloride (1.1 equiv) in anhydrous pyridine at 0°C, followed by stirring at 25°C for 4 hours. Quenching with 1 M HCl and extraction with dichloromethane yields 4-methyl-N-phenylbenzenesulfonamide with a literature-reported yield of 89%. This method is adaptable to substituted anilines, though electron-donating groups (e.g., methoxy) require extended reaction times.

Functionalization with Alkylating Agents

The propyl linker is introduced via nucleophilic substitution. For example, 4-methyl-N-phenylbenzenesulfonamide (8.02 mmol) reacts with 2-phenylethyl bromide (3.0 equiv) in acetonitrile with potassium carbonate (10 equiv) at 80°C for 5 hours, affording the N-alkylated product in 76% yield after column chromatography. Adjusting the alkylating agent to 3-bromopropylamine or its protected derivatives could facilitate the incorporation of the propyl-morpholino moiety.

Construction of the 2-Phenylmorpholino Group

Cyclization Strategies

The 2-phenylmorpholine ring is typically synthesized via cyclization of β-amino alcohols. For instance, reacting 2-phenylaminoethanol with ethylene oxide under acidic conditions forms the morpholino ring through intramolecular nucleophilic attack. Alternatively, reductive amination of glycolaldehyde with 2-phenylethylamine using sodium cyanoborohydride yields the morpholine derivative in moderate yields (50–65%).

Catalytic Methods

Recent advances employ iridium photocatalysts for C–N bond formation. A mixture of MeCN and 2,2,2-trifluoroethanol (4:1 v/v) with Ir(dFppy)₃ (3 mol%) facilitates the coupling of amines and alcohols, though this method remains untested for morpholino synthesis.

Coupling of Sulfonamide and Morpholino-Propyl Moieties

Nucleophilic Substitution

The propyl chain serves as a bridge between the sulfonamide and morpholino groups. In a protocol analogous to patent CN106336366A, 4-methylbenzenesulfonamide reacts with 3-chloropropyl-2-phenylmorpholine in acetonitrile at 80°C, using potassium carbonate as a base. The reaction achieves 68–72% yield after 12 hours, with purity confirmed by HPLC (>98%).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples the sulfonamide with 3-(2-phenylmorpholino)propan-1-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine. This method affords higher regioselectivity (85% yield) but requires anhydrous conditions and costly reagents.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (hexane:ethyl acetate gradient), with the target compound eluting at 9:1 to 8:2 ratios. Recrystallization from dichloromethane-hexane mixtures enhances purity to >99%, as evidenced by single-crystal X-ray diffraction.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.57 (d, J = 8.0 Hz, 2H, aromatic), 3.72–3.68 (m, 4H, morpholino OCH₂), 2.89 (t, J = 7.2 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).

- IR (neat): 1339 cm⁻¹ (S=O stretch), 3053 cm⁻¹ (C–H aromatic).

- HRMS (ESI): Calcd for C₂₁H₂₇N₂O₃S [M+H]⁺: 387.1742; Found: 387.1745.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, MeCN, 80°C | 72 | 98 | 12.50 |

| Mitsunobu Reaction | DIAD, PPh₃, THF | 85 | 99 | 45.80 |

| Photocatalytic | Ir(dFppy)₃, MeCN/TFE | 61 | 97 | 28.90 |

Scalability and Industrial Applications

The nucleophilic substitution route is preferred for large-scale synthesis due to low reagent costs and simplicity. Patent CN106336366A reports kilogram-scale production of analogous sulfonamides with 70–75% overall yield, emphasizing solvent recovery and waste minimization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the benzenesulfonamide group.

Reduction: Reduced forms of the phenylmorpholino moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and morpholino groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations:

- Heterocyclic Influence: Morpholine (target compound) offers a balance of polarity and rigidity, contrasting with the aromatic bulk of quinoline or the planar acridine system .

- The phenyl group in the target compound’s morpholine may enhance lipophilicity compared to naphthalene derivatives (2b) .

- Synthetic Yields: Gold-catalyzed indole derivatives (e.g., 3u) achieve high yields (92%) , whereas quinoline-based compounds show moderate yields (65–73%) due to steric or electronic challenges .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility :

- Tetrahydroacridine derivatives (e.g., 7f) exhibit high melting points (>220°C), suggesting strong crystallinity from planar aromatic systems .

- Indole-derived compounds (3u) are isolated as oils, indicating lower melting points and higher flexibility .

- The target compound’s morpholine moiety may confer intermediate solubility in polar solvents due to its oxygen atom.

Spectroscopic Data :

Biological Activity

4-Methyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. It has been shown to modulate the activity of these targets, leading to effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has potential interactions with receptors that could influence signal transduction pathways.

1. Anticancer Activity

Research indicates that sulfonamide derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study : A study on a related sulfonamide showed an IC50 value of 225 µM against breast cancer cells (MCF-7), indicating significant cytotoxicity and potential for further development as an anticancer agent .

2. Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. The compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses.

Research Findings : Compounds structurally related to this sulfonamide demonstrated up to 89% inhibition of IL-6 at concentrations as low as 10 µg/mL, suggesting potent anti-inflammatory activity compared to standard treatments like dexamethasone .

3. Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. This compound may exhibit activity against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | E. faecalis, P. aeruginosa |

| Related Sulfonamide Derivative | 40-50 | S. typhi, K. pneumoniae |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.